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Introduction
Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a secreted, extracellular matrix

(ECM)-associated protein that plays a pivotal role in various cellular processes, including cell

adhesion, migration, proliferation, differentiation, and angiogenesis.[1] As a matricellular

protein, CYR61 mediates its effects by interacting with cell surface integrins and heparan

sulfate proteoglycans (HSPGs), thereby activating downstream signaling pathways crucial for

tissue development and repair, as well as in pathological conditions like cancer. Given its

therapeutic and diagnostic potential, the availability of highly purified and biologically active

recombinant human CYR61 is essential for research and drug development.

This document provides detailed protocols for the expression and purification of recombinant

human CYR61 from two commonly used expression systems: mammalian cells (for post-

translationally modified, secreted protein) and Escherichia coli (for high-yield production).
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The choice of expression system and purification strategy can significantly impact the yield and

purity of the final recombinant CYR61 protein. Below is a summary of typical quantitative data

obtained from different methods.

Expression
System

Purification
Method

Typical Yield Purity Reference

Mammalian

(HEK293/CHO)

Fc-Tag Affinity

Chromatography
1-5 mg/L >95% [2]

Insect (Sf21)
Fc-Tag Affinity

Chromatography
0.5-2 mg/L >90% [1]

E. coli
Heparin Affinity

Chromatography
5-10 mg/L >95% [3]

E. coli
Ion-Exchange

Chromatography
Variable >90%

Product

Datasheets

Experimental Protocols
Protocol 1: Purification of Secreted Recombinant
Human CYR61-Fc Fusion Protein from Mammalian Cells
This protocol describes the purification of a C-terminally Fc-tagged human CYR61 protein

secreted from a mammalian cell line (e.g., HEK293 or CHO). The Fc-tag allows for a

straightforward one-step affinity purification on Protein A or Protein G resin.[1][4]

Materials:

Conditioned medium from CYR61-Fc expressing mammalian cells

Protein A or Protein G affinity chromatography column (e.g., HiTrap Protein A HP, Cytiva)

Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

Neutralization Buffer: 1 M Tris-HCl, pH 8.5
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Dialysis Buffer: PBS, pH 7.4

0.22 µm syringe filters

Chromatography system (e.g., ÄKTA pure, Cytiva) or peristaltic pump

Procedure:

Clarification of Conditioned Medium:

Harvest the conditioned medium from the cell culture.

Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cells and large debris.

Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

Column Equilibration:

Equilibrate the Protein A/G column with 5-10 column volumes (CV) of Binding/Wash Buffer

at a flow rate of 1-2 mL/min.

Sample Loading:

Load the clarified conditioned medium onto the equilibrated column at a flow rate of 0.5-1

mL/min. The flow rate can be adjusted based on the column size and manufacturer's

recommendations.

Washing:

Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound

proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

Elution:

Elute the bound CYR61-Fc protein with Elution Buffer. A step elution is typically sufficient.

Collect fractions of 1 CV into tubes containing Neutralization Buffer (approximately 100 µL

of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately neutralize the low pH.
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Fractions Analysis and Pooling:

Analyze the collected fractions by SDS-PAGE to identify those containing the purified

CYR61-Fc protein.

Pool the fractions with the highest purity.

Buffer Exchange:

Perform buffer exchange into a suitable storage buffer (e.g., PBS) by dialysis or using a

desalting column.

Quality Control:

Assess the purity of the final protein pool by SDS-PAGE and Coomassie blue staining or

silver staining. Purity should be >95%.

Determine the protein concentration using a BCA assay or by measuring absorbance at

280 nm with the calculated extinction coefficient.

Perform a functional assay, such as a cell adhesion assay, to confirm the biological activity

of the purified protein.[5]

Protocol 2: Purification of Recombinant Human CYR61
from E. coli using Heparin Affinity Chromatography
This protocol is suitable for the purification of non-tagged or His-tagged recombinant human

CYR61 expressed in E. coli. CYR61 is a heparin-binding protein, which allows for efficient

purification using heparin affinity chromatography.[6][7][8]

Materials:

E. coli cell paste expressing human CYR61

Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.5

(supplemented with lysozyme and DNase I)

Heparin Affinity Column (e.g., HiTrap Heparin HP, Cytiva)
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Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5

Elution Buffer: 50 mM Tris-HCl, 1.5 M NaCl, pH 7.5

Dialysis Buffer: PBS, pH 7.4

0.45 µm syringe filters

Chromatography system or peristaltic pump

Procedure:

Cell Lysis:

Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

Incubate on ice for 30 minutes with occasional vortexing.

Sonicate the cell suspension on ice to ensure complete lysis.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Filter the supernatant through a 0.45 µm filter.

Column Equilibration:

Equilibrate the Heparin affinity column with 5-10 CV of Binding Buffer at a flow rate of 1-2

mL/min.[9]

Sample Loading:

Load the clarified cell lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.

Washing:

Wash the column with 5-10 CV of Binding Buffer to remove weakly bound proteins.
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Wash the column with 5-10 CV of Wash Buffer to remove additional non-specific proteins.

Elution:

Elute the bound CYR61 protein using a linear gradient of 0.3 M to 1.5 M NaCl in 50 mM

Tris-HCl, pH 7.5 over 10-20 CV. Alternatively, a step elution with the Elution Buffer can be

performed.

Collect fractions throughout the elution process.

Fractions Analysis and Pooling:

Analyze the collected fractions by SDS-PAGE.

Pool the fractions containing pure CYR61.

Buffer Exchange and Further Purification (Optional):

Perform buffer exchange into a suitable storage buffer by dialysis.

If necessary, further purify the protein using size-exclusion chromatography to remove

aggregates or ion-exchange chromatography for higher purity.

Quality Control:

Assess the purity by SDS-PAGE (>95%).

Determine the protein concentration.

Confirm protein identity by Western blot or mass spectrometry.

Verify biological activity using a relevant functional assay.
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Figure 1: General Workflow for Recombinant CYR61 Purification
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Caption: General Workflow for Recombinant CYR61 Purification.
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Figure 2: CYR61 Signaling Pathway

CYR61 (CCN1)

Integrin αvβ3

binds

Integrin α6β1

binds

HSPG

binds

FAK

activates activates

Paxillin

phosphorylates

PI3K

activates

Ras/Raf/MEK/ERK
(MAPK Pathway)

activates

Cell Adhesion Cell Migration Akt

activates

Cell Proliferation Angiogenesis

Click to download full resolution via product page

Caption: CYR61 Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15878827/
https://pubmed.ncbi.nlm.nih.gov/15878827/
https://www.assaygenie.com/recombinant-human-cyr61-ccn1-protein-rpcb0428/
https://algentbio.com/products/cyr61-human-recombinant-protein-prxd02412
https://pubmed.ncbi.nlm.nih.gov/34341175/
https://pubmed.ncbi.nlm.nih.gov/34341175/
https://www.rndsystems.com/products/recombinant-human-cyr61-ccn1-fc-chimera-protein-cf_4055-cr
https://files01.core.ac.uk/download/pdf/43619531.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710805/
https://cdn.cytivalifesciences.com/api/public/content/digi-11293-pdf
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/protein-biology/protein-purification/separating-dna-binding-proteins-with-heparin
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/protein-biology/protein-purification/separating-dna-binding-proteins-with-heparin
https://www.benchchem.com/product/b15598658/docs#application-notes-and-protocols-for-the-purification-of-recombinant-human-cyr61-protein
https://www.benchchem.com/product/b15598658/docs#application-notes-and-protocols-for-the-purification-of-recombinant-human-cyr61-protein
https://www.benchchem.com/product/b15598658/docs#application-notes-and-protocols-for-the-purification-of-recombinant-human-cyr61-protein
https://www.benchchem.com/product/b15598658/docs#application-notes-and-protocols-for-the-purification-of-recombinant-human-cyr61-protein
https://www.benchchem.com/product/b15598658?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

